3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and involves the use of aryl and heteroaryl boronic acids. The reaction requires a tandem catalyst XPhosPdG2/XPhos to avoid debromination . This synthetic route is known for its efficiency and high yields.
Chemical Reactions Analysis
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, where the bromine atom is replaced by aryl or heteroaryl groups.
Oxidation and Reduction Reactions: While specific examples for this compound are not detailed, pyrazolo[1,5-a]pyrimidines generally can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions: The Suzuki–Miyaura reaction typically uses palladium catalysts and boronic acids under mild conditions.
Scientific Research Applications
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
3-Bromo-N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide:
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H5BrF3N3 |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-6(9)7-13-3-2-5(8(10,11)12)15(7)14-4/h2-3H,1H3 |
InChI Key |
PFJZIHWDZPQTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C(F)(F)F |
Origin of Product |
United States |
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